![molecular formula C13H17N3O3 B5865667 4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865667.png)
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide, also known as PHA-665752, is a small molecule inhibitor of c-Met receptor tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation.
Mécanisme D'action
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a selective inhibitor of c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By blocking the c-Met signaling pathway, this compound inhibits cell proliferation, survival, and migration, leading to the suppression of tumor growth and metastasis. This compound also has anti-fibrotic and anti-inflammatory effects by inhibiting the activation of hepatic stellate cells and reducing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor, anti-fibrotic, and anti-inflammatory effects in various animal models. In cancer models, this compound inhibits the growth and metastasis of tumor cells, induces apoptosis, and enhances the efficacy of chemotherapy and radiotherapy. In fibrosis models, this compound reduces the activation of hepatic stellate cells, inhibits collagen production, and improves liver function. In inflammation models, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improves lung function.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. It has been extensively studied in preclinical models and has shown promising results in various diseases. However, there are some limitations to its use in lab experiments, including its short half-life and potential toxicity at high doses. Further studies are needed to optimize its dosing and delivery methods and to evaluate its safety and efficacy in clinical trials.
Orientations Futures
There are several future directions for the research and development of 4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide. One direction is the optimization of its dosing and delivery methods to improve its efficacy and safety in clinical trials. Another direction is the identification of biomarkers that can predict the response to this compound in different diseases. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its anti-tumor and anti-inflammatory effects. Overall, this compound has a promising potential for the treatment of various diseases, and further research is needed to fully explore its therapeutic applications.
Méthodes De Synthèse
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide can be synthesized using various methods, including a four-step synthesis method reported by Pfizer researchers in 2005. The method involves the reaction of 4-methylbenzenecarboximidamide with 4-morpholinylcarbonyl chloride in the presence of triethylamine and 1,4-dioxane. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been extensively studied for its therapeutic potential in various diseases, including cancer, fibrosis, and inflammation. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the c-Met signaling pathway, which is involved in cell proliferation, survival, and migration. This compound has also been shown to reduce fibrosis and inflammation in animal models of liver and lung diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-2-4-11(5-3-10)12(14)15-19-13(17)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPVEYUDTWHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)N2CCOCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

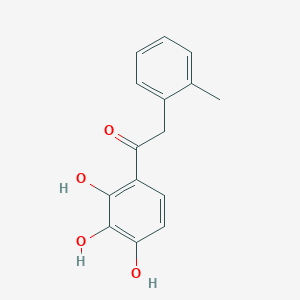
![6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)
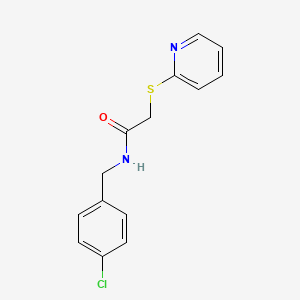
![methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5865591.png)
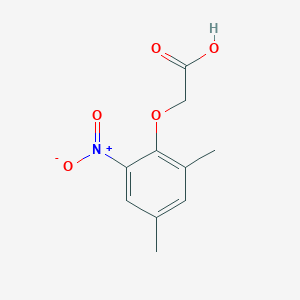
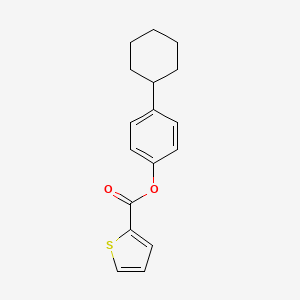
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5865626.png)
![methyl 4-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5865634.png)
![4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5865638.png)
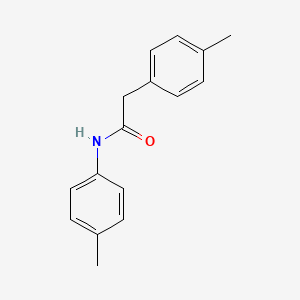
![2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5865653.png)
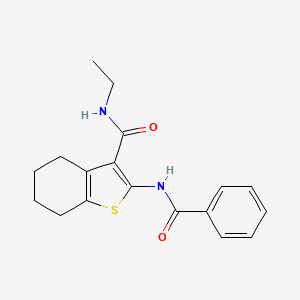
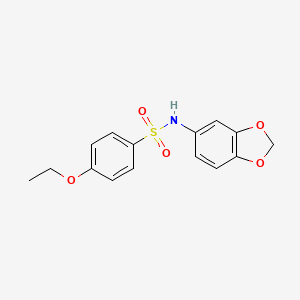
![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)